(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine
Description
The compound "(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid; N-cyclohexylcyclohexanamine" (CAS 291280-00-7) consists of two distinct moieties:
- Pentanoic acid derivative: A (2S)-configured azido group at position 2, a tert-butoxy (2-methylpropan-2-yl) ester at position 5, and a ketone group at position 5.
- Amine component: N-cyclohexylcyclohexanamine, a bicyclic secondary amine.
Its molecular formula is C22H41N3O5 (MW 427.58), with the azido group enabling click chemistry applications, while the tert-butyl ester enhances steric protection and metabolic stability .
Properties
Molecular Formula |
C21H38N4O4 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H15N3O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)16-7(13)5-4-6(8(14)15)11-12-10/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,14,15)/t;6-/m.0/s1 |
InChI Key |
HUGJJWGCHPWKGY-ZCMDIHMWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
- Synthetic Routes : The synthesis involves several steps, including azidation, cyclization, and protection/deprotection.
- Reaction Conditions : Specific conditions depend on the synthetic route chosen.
- Industrial Production : While not widely produced industrially, it can be synthesized on a laboratory scale.
Chemical Reactions Analysis
- Reactions : It can undergo various reactions, including:
- Oxidation : Conversion of the alcohol group to a carboxylic acid.
- Reduction : Reduction of the azido group to an amine.
- Substitution : Substitution reactions at the cyclohexyl ring.
- Common Reagents and Conditions : Examples include sodium azide, reducing agents, and acid-catalyzed cyclizations.
- Major Products : The major products depend on the specific reaction and functional group modifications.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential bioconjugation and labeling applications.
- Medicine : Research into its pharmacological properties and potential drug development.
- Industry : Limited industrial applications due to its specialized nature.
Mechanism of Action
- Targets : It may interact with specific receptors or enzymes.
- Pathways : Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Azido vs. Benzyloxy/Phthalimide : The target compound’s azide group allows for selective click chemistry, unlike the benzyloxy or phthalimide groups in and , which are typically used for temporary protection during synthesis.
- tert-Butyl vs. Benzyl Esters: The tert-butyl ester in the target compound offers superior hydrolytic stability compared to benzyl esters, which require hydrogenolysis for removal .
Physicochemical Properties
Insights :
- The target compound’s tert-butyl group likely reduces aqueous solubility compared to ZQS but improves stability in biological environments .
- The cyclohexylamine component further increases hydrophobicity, which may necessitate formulation adjustments for drug delivery.
Research Findings and Implications
- Stability and Reactivity : The tert-butyl ester in the target compound resists enzymatic hydrolysis better than benzyl-based esters, making it suitable for prolonged drug release .
- Bioconjugation Utility : The azido group’s compatibility with click chemistry offers advantages over sulfanyl () or carbamate () groups in targeted drug delivery systems .
- Pharmacological Potential: The cyclohexylamine moiety may improve tissue penetration, though its role requires further study compared to amine groups in ’s beta-lactams .
Biological Activity
The compound (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid; N-cyclohexylcyclohexanamine is a complex organic molecule that has garnered attention for its potential biological activities. With a molecular formula of CHNO, this compound features an azido group, which is known for its reactivity, particularly in bioorthogonal chemistry. This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.
The compound is a derivative of glutaric acid, characterized by the presence of an azido group at the second carbon and a tert-butyl ester group at the fifth carbon. The structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| IUPAC Name | (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid; N-cyclohexylcyclohexanamine |
| CAS Number | 63128-51-8 |
The biological activity of this compound is primarily attributed to the azido group, which can participate in various chemical reactions such as:
- Bioorthogonal Reactions : The azido group can engage in cycloaddition reactions, allowing for selective labeling of biomolecules, which is crucial in tracking and imaging studies.
- Nucleophilic Substitution : The azido group can be replaced by other nucleophiles, facilitating the synthesis of more complex structures.
- Reactivity with Biomolecules : The presence of the tert-butyl ester enhances solubility and permeability, making it suitable for biological applications.
Biological Applications
The compound has shown promise in several areas:
1. Bioconjugation
The azido functionality allows for bioconjugation with various biomolecules, enabling researchers to create targeted therapeutic agents or imaging probes.
2. Drug Development
Due to its unique structure and reactivity, this compound could serve as a lead compound in drug development, particularly in creating new classes of pharmaceuticals that target specific biological pathways.
3. Research Tool
It can be utilized as a chemical probe in biological research to study protein interactions and cellular processes.
Study 1: Bioconjugation Efficiency
A study investigated the efficiency of bioconjugation reactions using (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid with various biomolecules. The results indicated high yields of conjugates under mild conditions, demonstrating its potential for use in labeling proteins and nucleic acids.
Study 2: Cellular Uptake and Distribution
Research on cellular uptake showed that compounds with similar structures exhibited significant permeability across biological membranes. The presence of the tert-butyl group was found to enhance membrane permeability, suggesting that this compound could effectively enter cells and exert biological effects.
Comparative Analysis
To better understand the uniqueness of (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Azido-glutaric acid | Lacks tert-butyl ester | Limited applications |
| 5-tert-butyl-2-azido-glutarate | Similar structure with different ester groups | Moderate reactivity |
| Azido-succinic acid derivatives | Similar azido functionality | Varies based on substitution |
Q & A
Q. How can the azide group in (2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid be leveraged for click chemistry applications?
- Methodological Answer : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC):
- Conditions : 1 mM CuSO₄, 5 mM sodium ascorbate, RT, 12 hours.
- Characterization : Confirm triazole formation via ¹H NMR (δ 7.5–8.0 ppm) and HRMS .
Q. What modifications to N-cyclohexylcyclohexanamine could enhance its binding affinity in supramolecular systems?
- Methodological Answer : Introduce functional groups to alter steric/electronic profiles:
- Electron-Withdrawing Groups : Nitro or carbonyl moieties to increase polarity.
- Bridging Moieties : Ethylene glycol spacers to improve conformational flexibility. Validate via isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
